rac-(1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
rac-(1R,4R,5R)-1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic carboxylic acid derivative featuring a strained bicyclo[2.1.1]hexane core substituted with a 4-bromophenyl group at position 1 and a carboxylic acid at position 3. Its unique structure confers rigidity and stereochemical complexity, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
(1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16)/t8-,11+,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYDJWOAYYXMIT-WLTAIBSBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-52-5 | |
| Record name | rac-(1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclo[2.1.1]hexane structure.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the bicyclic core reacts with a bromobenzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.
Substitution: Nucleophiles (e.g., NaOH, KCN, NH₃), polar aprotic solvents (e.g., DMSO, DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Phenols, nitriles, amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity:
Research indicates that derivatives of rac-(1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exhibit potent antioxidant properties. These compounds can scavenge free radicals, thereby mitigating oxidative stress associated with degenerative diseases such as cancer, cardiovascular diseases, and aging.
2. Precursor for Isocyanates:
The carboxylic acid group in this compound can be transformed into isocyanates via the Curtius rearrangement. Isocyanates are valuable intermediates in organic synthesis, particularly for producing amines and urethanes. This transformation is facilitated under mild reaction conditions involving azide reagents.
Material Science Applications
1. Polymorphism:
Studies have identified three polymorphs of this compound, each exhibiting distinct mechanical properties due to variations in crystal packing and intermolecular interactions. X-ray diffraction studies have elucidated these crystal structures, revealing insights into their elastic, brittle, and plastic behaviors.
2. Interaction Studies:
Research on how this compound interacts with biological targets is crucial for assessing its potential efficacy and safety in practical applications. Investigations include computational simulations to explore interactions with biomolecules, which may lead to novel therapeutic strategies.
Case Studies
Case Study 1: Antioxidant Efficacy
In vitro studies demonstrated that derivatives of this compound effectively reduced oxidative stress markers in cell-free systems and animal models. These findings suggest potential therapeutic applications in preventing oxidative damage.
Case Study 2: Isocyanate Synthesis
A study successfully utilized this compound as a precursor for synthesizing isocyanates that were then converted into various amine derivatives under controlled conditions. This showcases its utility in organic synthesis.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Critical Notes
Synthetic Challenges : The strained bicyclo[2.1.1]hexane core requires specialized synthetic routes, such as transition-metal-catalyzed cycloadditions or photochemical methods.
Biological Activity
The compound rac-(1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13BrO2
- CAS Number : 2230799-52-5
- Molecular Weight : 281.15 g/mol
Biological Activity Overview
Recent studies have indicated that bicyclo[2.1.1]hexane derivatives, including the target compound, can serve as bioisosteres for various pharmacophores, particularly in the context of medicinal chemistry and agrochemistry.
Lipophilicity and Metabolic Stability
Research has shown that replacing ortho-substituted benzene rings with bicyclo[2.1.1]hexane can significantly alter lipophilicity and metabolic stability:
- Lipophilicity : The introduction of bicyclo[2.1.1]hexane generally results in a decrease in calculated lipophilicity () by 0.7 to 1.2 units across several compounds tested .
- Metabolic Stability : In some instances, this structural modification can enhance metabolic stability (e.g., conivaptan), while in others it may reduce stability significantly (e.g., lomitapide) .
Antifungal Activity
The biological activity of this compound has been evaluated in antifungal assays:
- Case Study : The antifungal activity was assessed against various fungal strains using established protocols for comparing the efficacy of the compound with known fungicides like boscalid and bixafen.
- Findings : The compound displayed promising antifungal properties comparable to those of marketed fungicides, suggesting its potential utility in agricultural applications .
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, hypotheses include:
- Interaction with Enzymes : Bicyclic compounds often interact with specific enzyme pathways or receptor sites, potentially inhibiting or modulating their activity.
- Influence on Cell Membrane Permeability : Alterations in lipophilicity may affect how the compound interacts with cell membranes, influencing its bioavailability and overall efficacy.
Comparative Table of Biological Activities
| Compound Name | CAS Number | Antifungal Activity | Lipophilicity Change | Metabolic Stability Change |
|---|---|---|---|---|
| This compound | 2230799-52-5 | Moderate to High | Decreased by 0.7 to 1.2 units | Variable (Increased/Decreased) |
| Boscalid | 188425-85-6 | High | N/A | N/A |
| Bixafen | 792077-18-3 | High | N/A | N/A |
Q & A
Q. What synthetic strategies are employed to prepare rac-(1R,4R,5R)-1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid?
Methodological Answer: The synthesis typically involves:
- Cyclopropanation : Building the bicyclo[2.1.1]hexane core via [2+1] cycloaddition or strain-inducing ring-closing metathesis.
- Bromophenyl Incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the 4-bromophenyl group at the 1-position.
- Carboxylic Acid Functionalization : Oxidation of a methyl or hydroxymethyl group at the 5-position using KMnO₄ or Jones reagent.
Example Protocol: Similar bicycloheptene derivatives were synthesized via acetylenic ester intermediates, with IR and ¹H NMR used to confirm regiochemistry .
Q. How is the stereochemistry of the compound validated?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration (e.g., related bicyclo structures confirmed via this method ).
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).
- NMR with Chiral Solvating Agents : Diastereomeric shifts in ¹H or ¹³C NMR using agents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate].
Q. What spectroscopic techniques are critical for characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the bicyclic framework.
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and bromophenyl (C-Br ~500 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular formula via exact mass analysis.
Advanced Research Questions
Q. How does the 4-bromophenyl substituent influence reactivity in further functionalization?
Methodological Answer:
- Electron-Withdrawing Effects : The bromine atom deactivates the phenyl ring, directing electrophilic substitution to the meta position.
- Cross-Coupling Reactions : Use Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) to replace bromine with amines or other nucleophiles.
- Steric Considerations : The bulky bicyclohexane core may hinder access to the para position of the phenyl ring.
Q. What computational approaches predict the compound’s conformational stability?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate strain energy of the bicyclic system (e.g., using B3LYP/6-31G* basis sets).
- Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility.
- NIST Data Comparison : Reference thermochemical data for similar bicyclo structures to validate computational models .
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
Methodological Answer:
- Purity Assessment : Use HPLC or GC-MS to detect impurities.
- Variable-Temperature NMR : Identify dynamic effects (e.g., ring-flipping) that obscure signals at standard temperatures.
- Isotopic Labeling : Introduce ¹³C labels to track unexpected coupling patterns.
Case Study: Discrepancies in bicyclo[3.1.0]hexane NMR data were resolved via X-ray validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
